(3R,6R)-3,6-二甲基哌嗪-2,5-二酮

描述

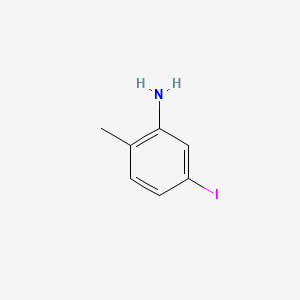

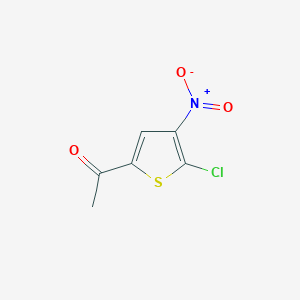

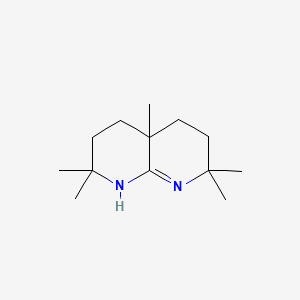

“(3R,6R)-3,6-dimethylpiperazine-2,5-dione” is a chemical compound with the linear formula C6H10N2O2 .

Synthesis Analysis

The synthesis of a similar compound, ((3R,6R)-6-methyl-piperidin-3-yl)methanol, is described in a paper . The target is synthesized in four steps and 40% overall yield from methyl vinyl ketone and diethyl malonate. The key operation is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt in >95% de and 91% yield .Molecular Structure Analysis

The molecular structure of a similar compound, the 4-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, has been determined by X-ray diffraction analysis .Chemical Reactions Analysis

The stereochemistry of molecules with three or more asymmetric carbons, such as “(3R,6R)-3,6-dimethylpiperazine-2,5-dione”, can be complex. Going through all the possible combinations, we come up with eight total stereoisomers - four pairs of enantiomers .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (3R,6R)-3,6-octanediol, include a density of 0.9±0.1 g/cm3, boiling point of 240.8±8.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 55.5±6.0 kJ/mol, and flash point of 124.5±7.2 °C .科学研究应用

合成和立体化学

- Albonoursin及其衍生物的合成:该化合物已被用于合成albonoursin和非对称的3,6-二芳基亚乙二酰基哌嗪-2,5-二酮。这一应用突显了它在有机合成中的多功能性 (Gallina & Liberatori, 1974)。

- 丙氨酸的对映选择性合成:它还在(S)-丙氨酸和(R)-丙氨酸的对映选择性合成中发挥了重要作用,展示了它在化学合成中的立体化学控制的重要性 (Orena, Porzi, & Sandri, 1992)。

- 立体化学特性的表征:(3R,6R)-3,6-二甲基哌嗪-2,5-二酮衍生物的立体化学是一个重要的研究领域,有助于我们理解分子结构和反应 (Marcuccio & Elix, 1985)。

催化和合成应用

- 不对称氢化反应:它已被用于Ir催化的双不对称氢化反应,用于合成环二肽。这一过程以高产率和优异的对映选择性而著称,在药物合成中具有重要价值 (Ge, Han, Wang, & Ding, 2019)。

生物学和药用应用

- 抗菌活性:从(3R,6R)-3,6-二甲基哌嗪-2,5-二酮衍生的化合物显示出抗菌活性。例如,一项研究报道了从海绵相关微生物中分离出的二肽环化合物,对大肠杆菌和金黄色葡萄球菌表现出抗菌效果 (Bhattacharya, Lai, Saha, Selvin, & Mukherjee, 2019)。

- 天然产物合成:该化合物还用于合成具有潜在生物活性的天然产物。一个例子是从海洋来源的放线菌属链霉菌Streptomyces sp.合成新的二肽环衍生物,对H1N1流感病毒表现出抗病毒活性 (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013)。

安全和危害

作用机制

Target of Action

Cyclo(-D-Ala-D-Ala) primarily targets two enzymes: L-alanine racemase and D-alanylalanine synthetase . These enzymes play a crucial role in bacterial cell wall synthesis. L-alanine racemase converts L-alanine to D-alanine, while D-alanylalanine synthetase incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation .

Mode of Action

The compound acts by competitively inhibiting the aforementioned enzymes . By doing so, it interferes with an early step in bacterial cell wall synthesis in the cytoplasm, thereby disrupting the formation of peptidoglycans, which are essential components of the bacterial cell wall .

Biochemical Pathways

The inhibition of L-alanine racemase and D-alanylalanine synthetase disrupts the normal biochemical pathways involved in bacterial cell wall synthesis . This disruption affects the downstream effects of these pathways, leading to a weakened bacterial cell wall and, ultimately, bacterial cell death .

Result of Action

The primary result of Cyclo(-D-Ala-D-Ala)'s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This makes it a potential candidate for the development of new antibiotics, particularly against drug-resistant bacterial strains.

Action Environment

The efficacy and stability of Cyclo(-D-Ala-D-Ala) can be influenced by various environmental factors. For instance, pH levels and temperature can affect the compound’s stability and activity . Understanding these environmental influences is crucial for optimizing the use of this compound in therapeutic applications.

属性

IUPAC Name |

(3R,6R)-3,6-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWISPHBAYBECQZ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350289 | |

| Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23927-13-1 | |

| Record name | D-Alanine anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023927131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ALANINE ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMN9UY0GSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the copolymerization of D-Alanine anhydride and L-Alanine anhydride?

A1: Research shows that the copolymerization of D-Alanine anhydride and L-Alanine anhydride exhibits asymmetric selection. This means that the enantiomeric excess present in the initial monomer mixture is preferentially incorporated into the resulting polymer chains. [4] Essentially, the chirality of the growing polymer chain influences the addition of subsequent monomers, leading to a non-random distribution of D- and L-alanine units. [4] This phenomenon has significant implications for understanding and controlling the properties of synthesized polypeptides.

Q2: How does the conformation of cyclic peptides affect their one-bond Cα, H spin coupling constants?

A2: Studies on cyclic oligopeptides, including those containing alanine, have revealed a strong correlation between conformation and the one-bond Cα, H spin coupling constant (1J (Cα, H)). [3] Specifically, the dihedral angles Φ′ and Ψ′ within the peptide ring influence the hyperconjugative interactions involving the Cα-H bond. This leads to measurable changes in the 1J (Cα, H) value, providing valuable insights into the three-dimensional structure of these cyclic peptides. [3]

Q3: Are there computational methods available to accurately predict the structures of polypeptides containing D-Alanine?

A3: Yes, molecular mechanics force fields have been developed and tested for their ability to accurately represent polypeptide structures, including those containing D-Alanine. [2] Notably, the force field developed by Kollman et al. has shown promising results in reproducing the crystal structures of cyclic hexapeptides containing D-Alanine residues. [2] These computational tools are invaluable for predicting the conformational behavior and stability of polypeptides, aiding in the design of peptides with desired properties.

Q4: What are the potential applications of cyclic dipeptides like D-Alanine anhydride in understanding the origins of life?

A4: Cyclic dipeptides, including those incorporating D-Alanine, are considered potential precursors in the chemical evolution of life. [5] Their simple structure and ability to self-assemble into more complex structures make them intriguing candidates for studying prebiotic chemistry. Additionally, the differences in stability and reactivity between diastereomers of cyclic dipeptides offer insights into the potential mechanisms that might have led to the selection of L-amino acids as the building blocks of proteins in living organisms. [5]

Q5: What are the challenges in studying the epimerization of cyclic dipeptides like D-Alanine anhydride?

A5: Studying the epimerization of cyclic dipeptides like D-Alanine anhydride in basic solutions presents technical challenges. [6] Accurately distinguishing between different diastereomers, such as Cyclo-(L-Ala-L-Ala), Cyclo-(D-Ala-D-Ala), and Cyclo-(L-Ala-D-Ala), requires sensitive analytical techniques. High-performance liquid chromatography (HPLC) has proven useful in monitoring the changes in the concentration of each diastereomer over time, allowing researchers to determine epimerization rates and understand the factors influencing these processes. [6]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Trifluoromethyl)phenyl]ethanol](/img/structure/B1348543.png)